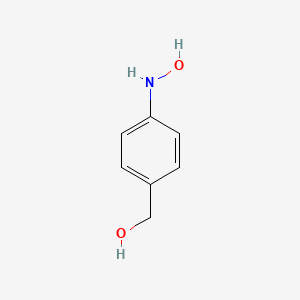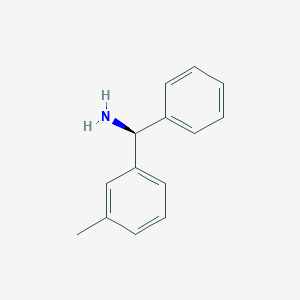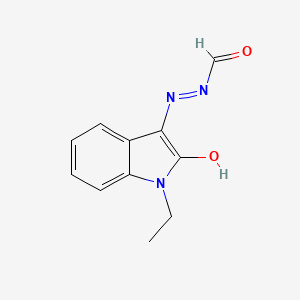
N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide is a compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound belongs to the class of oxoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide typically involves the reaction of 1-ethyl-2-oxoindoline-3-carbaldehyde with formohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide involves its interaction with cellular proteins and enzymes. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 into its active form, which then triggers a cascade of events leading to programmed cell death .
Comparison with Similar Compounds
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide can be compared with other oxoindoline derivatives, such as:
N’-(2-Oxoindolin-3-ylidene)acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-(1-Butyl-2-oxoindolin-3-ylidene)formohydrazide: This compound has a butyl group instead of an ethyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoformamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-9-6-4-3-5-8(9)10(11(14)16)13-12-7-15/h3-7,16H,2H2,1H3 |
InChI Key |
GYJAHRXQYUFAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


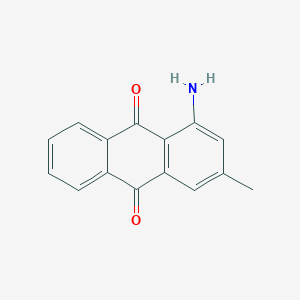
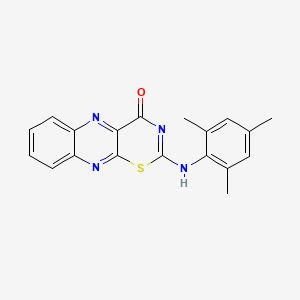
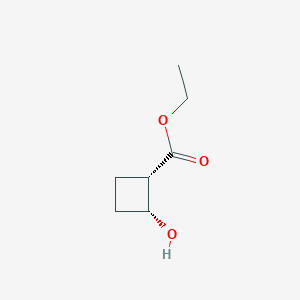
![Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium](/img/structure/B13144847.png)

![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
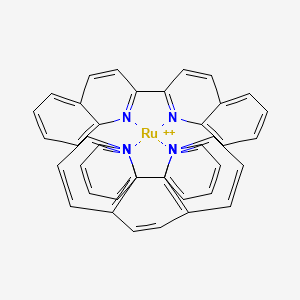
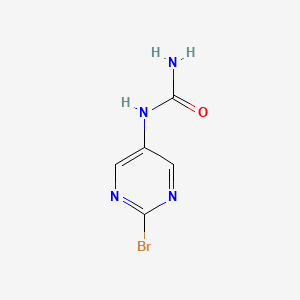

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)
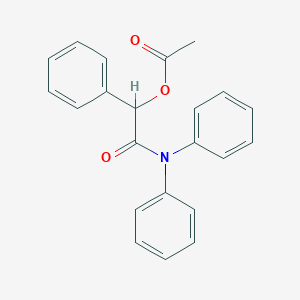
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
